

cross-referencing experimental data of 4,5-Dichloroveratrole with literature values

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Compound of Interest

Compound Name: 4,5-Dichloroveratrole

Cat. No.: B1293773

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A Comparative Guide to the Physicochemical Properties of 4,5-Dichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **4,5-Dichloroveratrole** against established literature values. It includes detailed experimental protocols for data acquisition and visual representations of workflows and concepts to support research and development activities.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4,5-Dichloroveratrole**, providing a direct comparison between literature values and a template for recording experimental findings.

Property	Literature Value	Experimental Data
CAS Number	2772-46-5[1][2]	N/A
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂ [1][2]	
Molecular Weight	207.05 g/mol [1][2]	
Appearance	Pale Brown to Grey Solid[1]	
Melting Point	83°C[1]	
Boiling Point	297.35°C (estimate)[1]	
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated)[1]	
Water Solubility	72.3 mg/L (25 °C)[1]	
Density	1.3354 (estimate)[1]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **4,5-Dichloroveratrole**. The tables below outline the expected spectroscopic data from the literature and provide space for experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Literature (Predicted) ¹ H NMR in CDCl ₃	Experimental Data
¹ H	~6.9-7.1 ppm (s, 2H, Ar-H), ~3.9 ppm (s, 6H, -OCH ₃)	
¹³ C	~56 ppm (-OCH ₃), ~113 ppm (Ar-C), ~125 ppm (Ar-C-Cl), ~149 ppm (Ar-C-O)	

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Experimental Data
Ar-H Stretch	3100-3000	
C-H Stretch (Aliphatic)	3000-2850	
C=C Stretch (Aromatic)	1600-1450	
C-O Stretch (Ether)	1275-1200, 1075-1020	
C-Cl Stretch	850-550	

Mass Spectrometry (MS)

Ionization Mode	Expected m/z Peaks	Experimental Data
EI/ESI	Molecular Ion [M] ⁺ : 206, 208, 210 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key Fragments: [M-CH ₃] ⁺ , [M-CH ₃ -CO] ⁺	

Experimental Protocols

Detailed methodologies for acquiring the experimental data are provided below.

Melting Point Determination

- A small, dry sample of **4,5-Dichloroveratrole** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a rate of 10-15 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4,5-Dichloroveratrole** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR:** A standard proton NMR spectrum is acquired. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR:** A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- **Data Acquisition:** The sample is placed in the beam path of an FTIR spectrometer.
- A background spectrum (of the KBr pellet or empty salt plate) is collected and automatically subtracted from the sample spectrum.
- The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

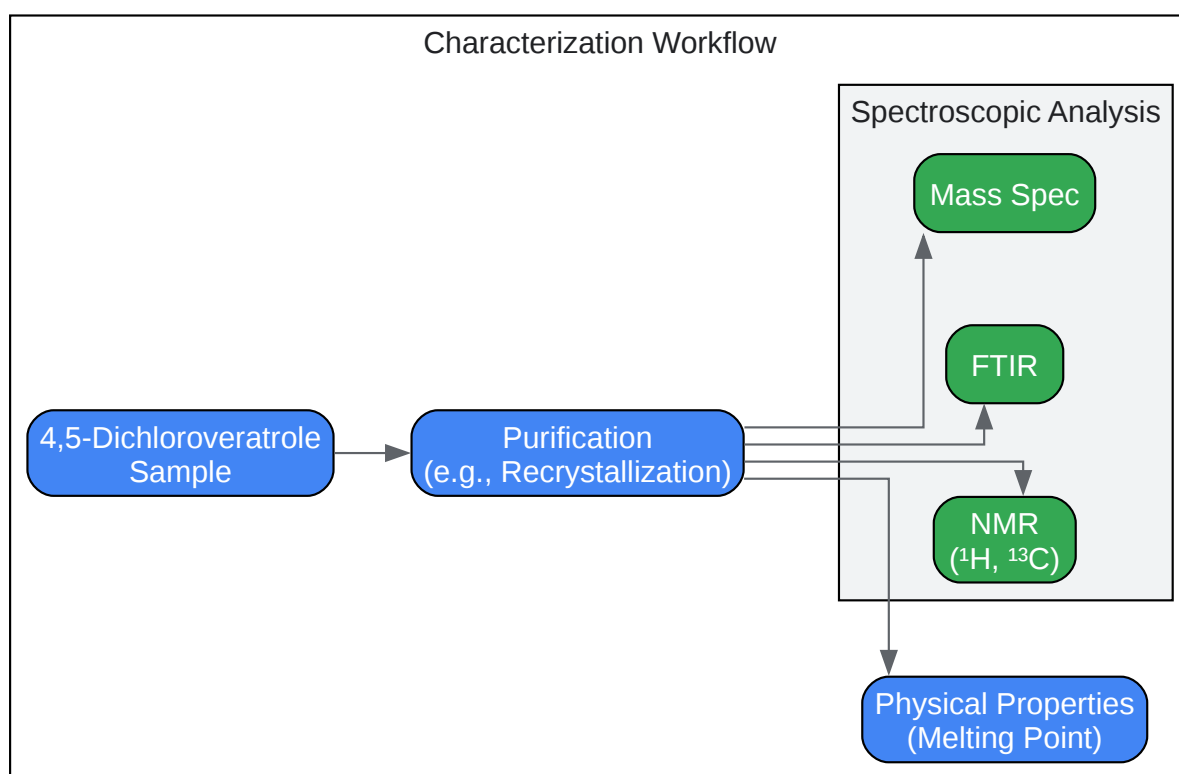
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion for ESI (Electrospray Ionization) or a heated probe for EI (Electron Ionization). For GC-MS, the sample is first separated on a gas chromatography column.
- **Ionization:** The molecules are ionized using the chosen method (e.g., electron impact at 70 eV for EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mandatory Visualizations

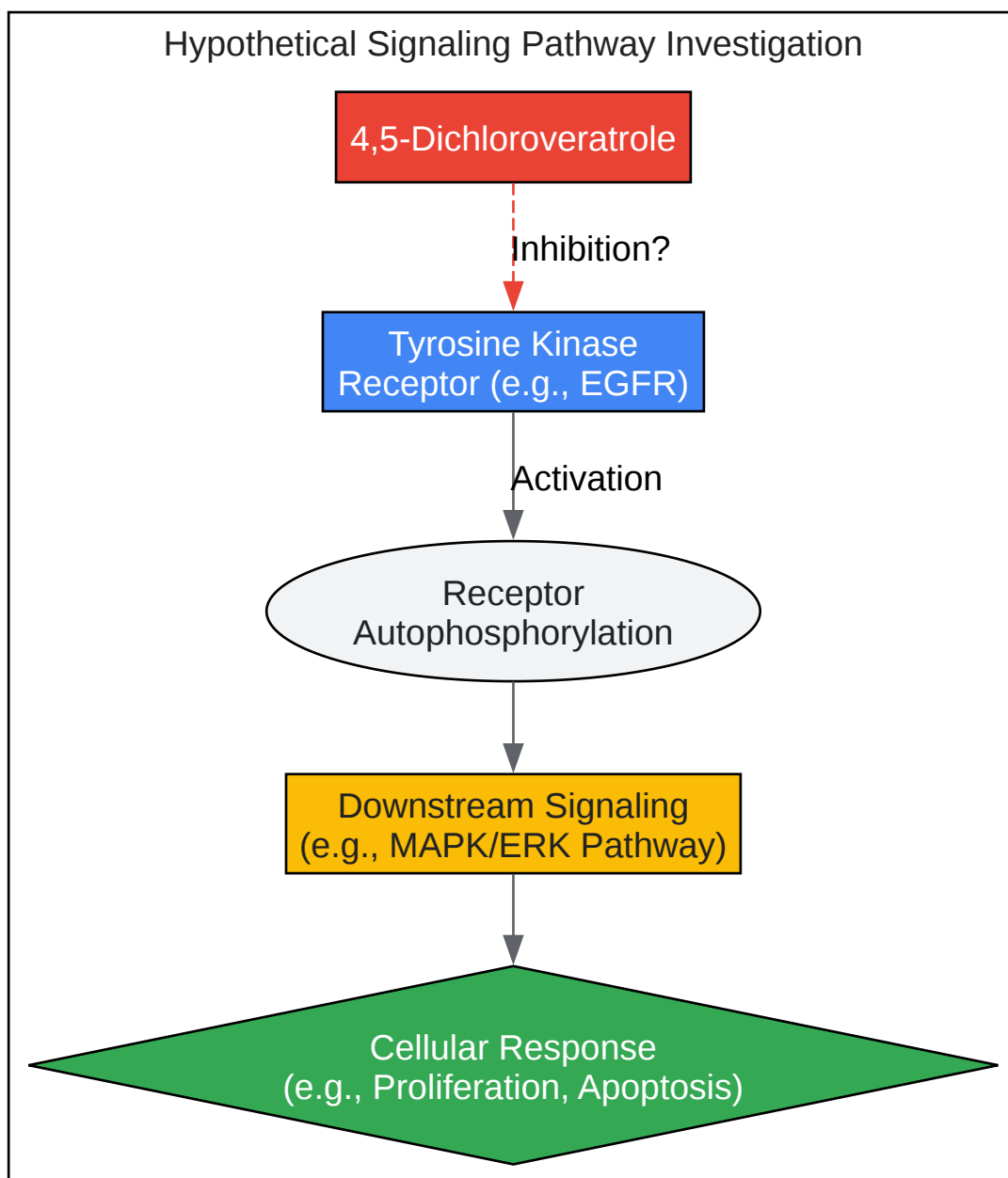
Diagrams of Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to the analysis of **4,5-Dichloroveratrole**.



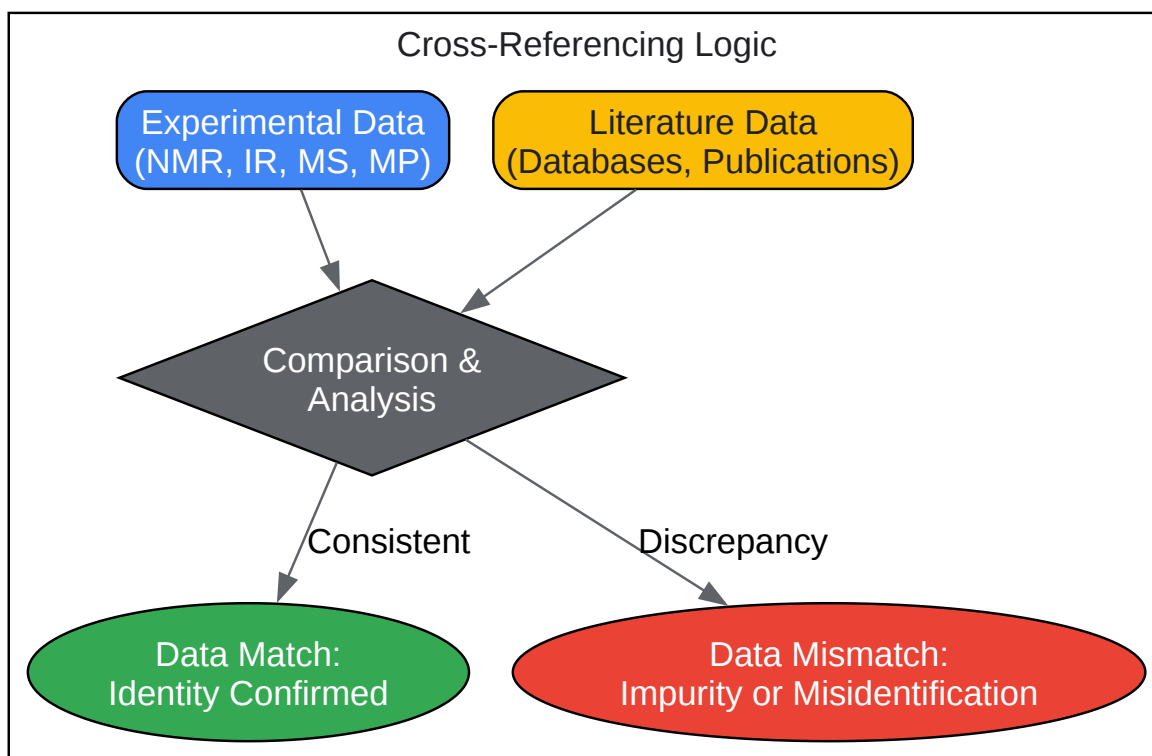
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Caption: Experimental workflow for the characterization of **4,5-Dichloroveratrole**.



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Caption: Hypothetical signaling pathway for biological activity screening.



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Caption: Logical flow for cross-referencing experimental and literature data.

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References

- 1. 2772-46-5 CAS MSDS (4,5-DICHLOROVERATROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
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